2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
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Overview
Description
The compound “2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile” is an organic molecule that contains a benzenecarbonitrile core, which is a benzene ring attached to a carbonitrile group (-C≡N). It also has a 4-chlorophenylsulfanyl group and a trifluoromethyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being planar, would contribute to the overall flatness of the molecule. The electronegative elements (chlorine in the chlorophenyl group, nitrogen in the carbonitrile group, and fluorine in the trifluoromethyl group) would create regions of partial negative charge, leading to a polar molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity, determined by the distribution of electronegative atoms, would influence its solubility in different solvents. The presence of the carbonitrile group could make it a potential hydrogen bond acceptor .Scientific Research Applications
Chemiluminescence Studies
- Synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes : The compound has been used in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which exhibit chemiluminescence, a property used in various analytical applications (Watanabe et al., 2010).
Material Science and Polymer Research
- Transparent Aromatic Polyimides : The compound has been involved in the synthesis of transparent polyimides with high refractive indices and small birefringence, indicating potential applications in optoelectronics and materials science (Tapaswi et al., 2015).
Organic Synthesis and Catalysis
- Synthesis of 2-Aryl 2,3-Dihydrothiophenes : It has been used in the study of the base-induced cyclization of benzyl alkynyl sulfides, offering insights into novel synthetic routes for organic compounds (Motto et al., 2011).
Crystallography and Molecular Structure
- Molecular Structure Characterization : Its derivatives have been characterized using X-ray crystallography to understand their molecular structures, aiding in the design of new chemical entities (Asiri et al., 2011).
Photostability and Complex Synthesis
- Photostability Study in Polymers : The compound has been used in the synthesis of new metal complexes to study their effect on the photostability of polymers, which is crucial for material durability (Al-khazraji & Al Hassani, 2020).
Synthetic Routes in Pharmaceutical Chemistry
- Synthesis of Pentafluorosulfanyl-Containing Indoles : This compound has been utilized in developing synthetic routes for indoles, which are significant in pharmaceutical chemistry (Iakobson et al., 2013).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Spectroscopic Study of New Metal Complexes : It has been used in the synthesis of novel complexes, analyzed by NMR spectroscopy, contributing to the advancement in the field of coordination chemistry (Al-khazraji & Al Hassani, 2020).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be tuned for specific applications by modifying its functional groups .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCRXCZEUSFHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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